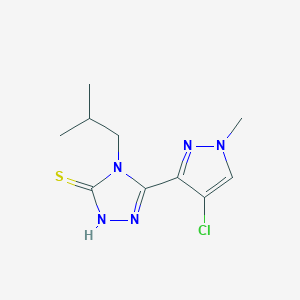
(8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as DMBC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been shown to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have shown that it may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is that it has been shown to possess a range of biological activities, making it a potentially useful compound for a variety of research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research on (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another potential area of research is the investigation of this compound as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use in various research applications.
Synthesemethoden
The synthesis of (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation of 2,3-dimethoxybenzaldehyde and 2,3-dimethoxyacetophenone with malononitrile and ammonium acetate in the presence of glacial acetic acid. The resulting product is then subjected to cyclization and reduction reactions to yield this compound.
Wissenschaftliche Forschungsanwendungen
(8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C27H28N2O5 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(8Z)-2-amino-4-(2,3-dimethoxyphenyl)-8-[(2,3-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C27H28N2O5/c1-30-21-12-6-9-17(25(21)32-3)14-16-8-5-10-18-23(20(15-28)27(29)34-24(16)18)19-11-7-13-22(31-2)26(19)33-4/h6-7,9,11-14,23H,5,8,10,29H2,1-4H3/b16-14- |
InChI-Schlüssel |
CTVLQMQEWOKQLT-PEZBUJJGSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=C\2/CCCC3=C2OC(=C(C3C4=C(C(=CC=C4)OC)OC)C#N)N |
SMILES |
COC1=CC=CC(=C1OC)C=C2CCCC3=C2OC(=C(C3C4=C(C(=CC=C4)OC)OC)C#N)N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=C2CCCC3=C2OC(=C(C3C4=C(C(=CC=C4)OC)OC)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279883.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)
